16-Epivellosimine is primarily sourced from plants within the Apocynaceae family, notably from species such as Rauvolfia serpentina, commonly known as Indian Snakeroot. This plant has been traditionally used in herbal medicine for its sedative and antihypertensive properties. The biosynthesis of 16-epivellosimine involves a series of enzymatic reactions that convert simpler precursors into this complex structure, highlighting the intricate metabolic pathways present in these plants .
16-Epivellosimine is classified as an indole alkaloid, a subclass of alkaloids characterized by the presence of an indole ring. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects. Within the broader category of indole alkaloids, 16-epivellosimine is grouped with other related compounds that share similar biosynthetic origins and structural features.
The synthesis of 16-epivellosimine can be achieved through several methods, with a focus on stereoselectivity and yield. A notable synthetic route involves the oxidation of precursors such as vellosimine or related diols using selective oxidative reagents like the Corey-Kim reagent. This method allows for high diastereoselectivity, favoring the formation of the desired axial aldehyde structure without significant epimerization at the C-16 position .
The molecular structure of 16-epivellosimine features a pentacyclic framework characteristic of many indole alkaloids. Its structure includes a hydroxymethyl group at the C-16 position, which is crucial for its biological activity.
16-Epivellosimine undergoes various chemical reactions typical for indole alkaloids, including oxidation and reduction processes that can modify its functional groups and alter its biological activity.
The mechanism of action for 16-epivellosimine primarily involves interaction with specific receptors in the cardiovascular system. It is believed to exert its effects by modulating ion channels and influencing neurotransmitter release.
Research indicates that 16-epivellosimine may interact with sodium channels, similar to other alkaloids derived from Rauvolfia species, which contributes to its antiarrhythmic properties .
Spectroscopic analyses (NMR, IR) confirm the structural integrity and purity of synthesized 16-epivellosimine, providing insights into its chemical behavior under various conditions .
16-Epivellosimine has garnered attention for its potential applications in pharmacology, particularly in developing antiarrhythmic medications. Its structural characteristics suggest it may also be useful in synthesizing other bioactive compounds within medicinal chemistry research.
16-Epivellosimine (CHEBI:16425) occupies a pivotal position in the ajmaline biosynthetic pathway, serving as the immediate precursor for this clinically significant antiarrhythmic alkaloid. Its biosynthesis involves a tightly regulated sequence of enzymatic transformations originating from the universal monoterpenoid indole alkaloid (MIA) precursor strictosidine. The Sarpagine Bridge Enzyme (SBE), a cytochrome P450 monooxygenase, catalyzes the oxidative cyclization of 19E-geissoschizine to form polyneuridine aldehyde [2] [5]. This reaction constructs the characteristic sarpagan pentacyclic ring system while introducing an aldehyde function at C-16, establishing the molecular framework essential for subsequent stereochemical inversion [1] [5]. SBE exemplifies precise substrate specificity, operating exclusively on the 19E stereoisomer of geissoschizine and positioning the aldehyde group in the thermodynamically favored equatorial orientation [2].
The Polyneuridine Aldehyde Esterase (PNAE) executes a stereochemical inversion at C-16 to generate 16-epivellosimine. This enzyme-mediated hydrolysis removes the carbomethoxyl group from polyneuridine aldehyde while simultaneously epimerizing the C-16 center, converting the equatorial aldehyde into an axial aldehyde with complete stereochemical fidelity [1] [2]. Biochemical studies confirm that PNAE operates with absolute stereoselectivity, producing exclusively the 16S configuration (16-epivellosimine) rather than its vellosimine (16R) epimer [1] [5]. This epimerization is thermodynamically driven, as the axial aldehyde in 16-epivellosimine adopts a higher-energy conformation that facilitates subsequent nucleophilic attack during vinorine synthase-catalyzed ring closure—a key step toward ajmaline formation [2] [5].
Table 1: Key Enzymes Catalyzing 16-Epivellosimine Formation in Rauvolfia serpentina
Enzyme (Abbreviation) | Reaction Catalyzed | Function in Pathway | Characteristic |
---|---|---|---|
Sarpagine Bridge Enzyme (SBE) | Oxidative cyclization of 19E-geissoschizine → Polyneuridine aldehyde | Forms sarpagine core with C-16 aldehyde | Cytochrome P450; Absolute 19E stereospecificity |
Polyneuridine Aldehyde Esterase (PNAE) | Hydrolysis + Epimerization of Polyneuridine aldehyde → 16-Epivellosimine | Generates axial aldehyde at C-16 | Hydrolase; Induces stereochemical inversion at C-16 |
Vinorine Synthase (VS) | Acetyl-CoA-dependent cyclization of 16-Epivellosimine → Vinorine | Forms pentacyclic ajmalan skeleton | Acetyltransferase; Irreversible ring closure |
Vinorine Hydroxylase (VH) | Hydroxylation of Vinorine → Vomilenine | Introduces C-21 hydroxyl group | Cytochrome P450; Regio- and stereospecific |
The biosynthetic journey to 16-epivellosimine begins with the aromatic amino acid L-tryptophan, which condenses with the iridoid secologanin via strictosidine synthase (STR) to form strictosidine—the universal precursor for ~3,000 known MIAs [2] [5]. Strictosidine undergoes deglycosylation by strictosidine β-glucosidase (SGD), generating reactive aglycones that spontaneously rearrange to form 19E-geissoschizine [2]. This intermediate serves as the branch point for numerous MIA pathways. The stereochemical integrity from L-tryptophan is preserved through enzymatic transformations, ultimately governing the configuration at C-16 in polyneuridine aldehyde and its epimerization product. Total synthesis studies corroborate this trajectory, demonstrating that D-(+)-tryptophan methyl ester serves as a viable chiral starting material for the enantiospecific synthesis of both vellosimine and 16-epivellosimine through a sequence involving an asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and stereocontrolled intramolecular coupling [1] [5]. This synthetic route achieved vellosimine in 27% overall yield across seven steps, confirming the biogenetic feasibility of the pathway [5].
Table 2: Key Intermediates in the Chemical Synthesis of 16-Epivellosimine from Tryptophan
Synthetic Intermediate | Key Transformation | Stereochemical Outcome | Reported Yield |
---|---|---|---|
D-(+)-Tryptophan methyl ester | Asymmetric Pictet-Spengler reaction | Establishes C-15 (S) configuration | Not specified (N.S.) |
Pentacyclic Ethylidene Ketone | Dieckmann cyclization + Pd/Cu cross-coupling | Forms E-ethylidene at C(19)-C(20) | Gram-scale reported |
(+)-Vellosimine (13) | N-deprotection + aldehyde functionalization | Prochiral C(16) quaternary center | 27% (over 7 steps) |
Quaternary Diol (12) | Tollens' reaction on N(a)-Boc aldehyde | Introduces hydroxymethyl at C-16 | N.S. |
16-Epivellosimine (7) | Corey-Kim oxidation of β-axial alcohol | 100% diastereoselective aldehyde formation | 14.1% (over 13 steps) |
The PNAE-mediated epimerization at C-16 represents the decisive mechanistic branch point diverting flux from sarpagine-type alkaloids toward ajmaline-type alkaloids. The equatorial aldehyde in polyneuridine aldehyde favors sarpagine derivatives like polyneuridine and macusine A, while its axial epimer (16-epivellosimine) undergoes vinorine synthase (VS)-catalyzed acetylation and cyclization to form vinorine—the first committed intermediate toward ajmaline [2] [3]. This enzymatic step is irreversible, committing carbon flux into the ajmaline pathway. Crucially, 16-epivellosimine cannot spontaneously revert to vellosimine or polyneuridine aldehyde under physiological conditions, making PNAE activity a key regulatory node [1] [5]. Recent heterologous pathway reconstitution in Saccharomyces cerevisiae confirmed this strict dependence: only upon co-expression of PNAE with upstream enzymes (STR, SGD, SBE) did ajmaline pathway intermediates accumulate, whereas omission resulted in sarpagine alkaloid formation [2]. The spatial organization of these enzymes within Rauvolfia serpentina cells likely further regulates this branch point, with PNAE potentially colocalized with downstream ajmaline-pathway enzymes like VS and VH (vinorine hydroxylase) in specialized vesicles or membrane complexes [2].
Table 3: Metabolic Fate of C-16 Epimers in Sarpagine/Ajmaline Biosynthesis
C-16 Intermediate | C-16 Configuration | Dominant Metabolic Fate | Major Alkaloid Products |
---|---|---|---|
Polyneuridine Aldehyde | Equatorial aldehyde | Oxidation/Reduction cycles | Polyneuridine, Macusine A (Sarpagans) |
16-Epivellosimine | Axial aldehyde | Acetyl-CoA-dependent cyclization | Vinorine → Ajmaline (Ajmalans) |
Vellosimine | Equatorial aldehyde | Reduction or glycosylation | Raucaffrinoline, Vellosimine derivatives |
The completion of the ajmaline biosynthetic pathway through the identification of vomilenine reductase (VR) and dihydrovomilenine reductase (DHVR) further underscores the metabolic channeling initiated by the C-16 epimerization [2]. VR specifically reduces the 1,2-imine of vomilenine (the VH product), while DHVR reduces the 19,20-double bond—a sequence confirmed by kinetic analysis showing VR cannot accept 19,20-dihydrovomilenine as substrate [2]. Terminal steps involve 17-O-acetylnorajmaline esterase (AAE) hydrolysis and norajmaline N-methyltransferase (NNMT) catalysis to yield ajmaline. This entire cascade—from 16-epivellosimine to ajmaline—exemplifies nature’s sophisticated integration of stereochemical inversion, regioselective functionalization, and redox tailoring to generate complex alkaloid scaffolds with precision [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1